Amino-PEG10-alcohol

Vue d'ensemble

Description

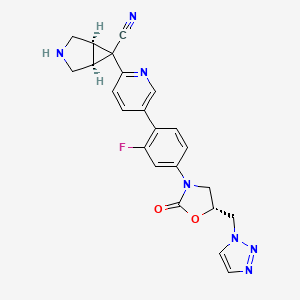

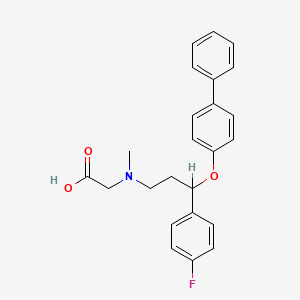

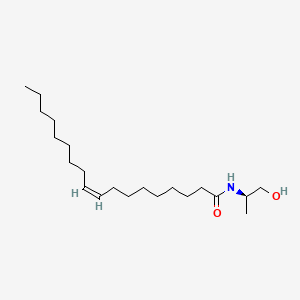

Amino-PEG10-alcohol is a PEG derivative containing an amino group and a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

While specific synthesis methods for Amino-PEG10-alcohol were not found in the search results, a general method for synthesizing amino alcohols involves the cyclization of n-amino-alcohols to either the amide or the amine .Molecular Structure Analysis

The molecular formula of Amino-PEG10-alcohol is C20H43NO10 . It has a molecular weight of 457.56 .Chemical Reactions Analysis

The amino group in Amino-PEG10-alcohol readily reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . The hydroxyl group can be derivatized to other reactive functional groups .. It is recommended to be stored at temperatures between 28°C .

Applications De Recherche Scientifique

Chemoselective N-acylation in Antitumor Analogs : Amino-PEG10-alcohol plays a role in the chemoselective N-acylation of 10-amino-7-ethyl camptothecin, a potent antitumor analogue of camptothecin. This process uses phenyl dichlorophosphate, a coupling reagent for esterification of alcohols, highlighting its importance in developing antitumor agents (Guiotto et al., 2004).

Mass Determination in Amino Alcohols : Amino-PEG10-alcohol is utilized in mass determination studies of amino alcohols, as demonstrated by turboionspray/time-of-flight mass spectrometry. This research underlines the significance of PEG in accurate mass measurement, crucial in analytical chemistry (Geng et al., 2010).

Drug Delivery and Cancer Therapy : The synthesis and properties of amino-PEG10-alcohol are essential in creating PEGylated dendrimers. These dendrimers are used in drug delivery, particularly for cancer therapy, due to their ability to carry functional groups for drugs and imaging agents (Guillaudeu et al., 2008).

Biomimetic Nanoparticles in Biomedical Applications : Amino-PEG10-alcohol contributes to the development of biomimetic nanoparticles, enhancing mineralization in biomedical applications like bone and dental repair. This research demonstrates the potential of PEG in the creation of nanoparticles for restorative procedures (Vasconcellos et al., 2013).

PEGylation of Proteins for Pharmaceutical Use : Amino-PEG10-alcohol is involved in the PEGylation of proteins, a process that stabilizes proteins for pharmaceutical applications. This modification extends the potential uses of proteins in therapeutic agents and drug delivery systems (Roberts et al., 2002).

Functionalization in Bioconjugation Chemistry : The heterobifunctionality of amino-PEG10-alcohol is leveraged in bioconjugation chemistry, particularly in creating N-hydroxy succinimidyl-PEG-azide derivatives. This highlights its role in versatile bioconjugation processes, essential for biomedical research (Cardoen et al., 2012).

Improved Drug Delivery through PEG Conjugates : Amino-PEG10-alcohol is instrumental in the creation of PEGylated drug conjugates, enhancing the delivery and effectiveness of drugs. This is particularly relevant in cancer therapy, where PEG conjugates can improve targeting and reduce side effects (Greenwald et al., 2003).

Orientations Futures

PEG10, a gene that shares some similarity with Amino-PEG10-alcohol, has been proposed as a promising therapeutic target for overcoming PEG10-associated resistance to CDK4/6 inhibitors . This suggests that Amino-PEG10-alcohol and similar compounds could potentially have applications in therapeutic strategies for certain types of cancer.

Mécanisme D'action

Target of Action

Amino-PEG10-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The primary target of Amino-PEG10-alcohol is the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

The amine group of Amino-PEG10-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This interaction with its targets leads to changes in the expression of PEG10, which is significantly upregulated in palbociclib-resistant cells . Overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances epithelial–mesenchymal transition (EMT) .

Biochemical Pathways

The biochemical pathways affected by Amino-PEG10-alcohol involve the suppression of p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This suppression augments CDK4/6 inhibitor resistance . The combination of PEG10 siRNA and palbociclib suppresses cell cycle progression and EMT via activating p21 and SIAH1, respectively .

Pharmacokinetics

Amino-PEG10-alcohol is a highly water-soluble PEG reagent . This property increases its solubility in aqueous media, which impacts its bioavailability.

Result of Action

The result of Amino-PEG10-alcohol’s action is the overcoming of PEG10-associated resistance to CDK4/6 inhibitors . This is achieved through the combined inhibition of PEG10 and palbociclib, which synergistically inhibits the proliferation of palbociclib-resistant cells and growth of palbociclib-resistant xenograft in mice . It also suppresses EMT .

Action Environment

The action environment of Amino-PEG10-alcohol is primarily within the cellular environment where it interacts with its target, PEG10. The hydrophilic PEG spacer increases its solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVKDXWDUGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG10-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)